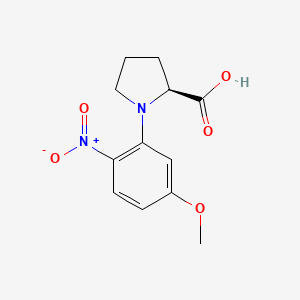
1-(5-Methoxy-2-nitrophenyl)-L-proline
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(5-Methoxy-2-nitrophenyl)-L-proline is a chemical compound that belongs to the class of proline derivatives It is characterized by the presence of a methoxy group at the 5th position and a nitro group at the 2nd position on the phenyl ring, which is attached to the L-proline moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(5-Methoxy-2-nitrophenyl)-L-proline typically involves the nitration of 5-methoxyphenyl compounds followed by coupling with L-proline. The reaction conditions often include the use of nitrating agents such as nitric acid or a mixture of sulfuric and nitric acids. The nitration reaction is usually carried out at low temperatures to control the formation of by-products.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions and using continuous flow reactors. This allows for better control over the reaction parameters and improves the yield and purity of the final product. The use of catalysts and advanced purification techniques such as crystallization and chromatography further enhances the efficiency of the production process.
化学反应分析
Types of Reactions
1-(5-Methoxy-2-nitrophenyl)-L-proline undergoes various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or acids.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst or metal hydrides.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as halogenation or sulfonation.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalysts like palladium on carbon or reagents like sodium borohydride.
Substitution: Halogenating agents like chlorine or bromine, and sulfonating agents like sulfuric acid.
Major Products Formed
Oxidation: Formation of 5-methoxy-2-nitrobenzaldehyde or 5-methoxy-2-nitrobenzoic acid.
Reduction: Formation of 1-(5-methoxy-2-aminophenyl)-L-proline.
Substitution: Formation of halogenated or sulfonated derivatives of this compound.
科学研究应用
1-(5-Methoxy-2-nitrophenyl)-L-proline has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs targeting specific enzymes or receptors.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
作用机制
The mechanism of action of 1-(5-Methoxy-2-nitrophenyl)-L-proline involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that can interact with cellular components, leading to various biological effects. The methoxy group can also influence the compound’s binding affinity and selectivity towards its targets. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
相似化合物的比较
Similar Compounds
2-Methoxy-5-nitrophenol: Shares the methoxy and nitro groups but lacks the proline moiety.
5-Methoxy-2-nitroaniline: Similar structure but with an amino group instead of the proline moiety.
5-Methoxy-2-nitrobenzoic acid: Similar aromatic structure but with a carboxylic acid group.
Uniqueness
1-(5-Methoxy-2-nitrophenyl)-L-proline is unique due to the presence of the L-proline moiety, which imparts distinct stereochemical and physicochemical properties. This uniqueness makes it a valuable compound for specific applications where the proline moiety plays a crucial role in the compound’s activity and interactions.
属性
CAS 编号 |
479677-33-3 |
|---|---|
分子式 |
C12H14N2O5 |
分子量 |
266.25 g/mol |
IUPAC 名称 |
(2S)-1-(5-methoxy-2-nitrophenyl)pyrrolidine-2-carboxylic acid |
InChI |
InChI=1S/C12H14N2O5/c1-19-8-4-5-9(14(17)18)11(7-8)13-6-2-3-10(13)12(15)16/h4-5,7,10H,2-3,6H2,1H3,(H,15,16)/t10-/m0/s1 |
InChI 键 |
YRIMYZGFWIXUPY-JTQLQIEISA-N |
手性 SMILES |
COC1=CC(=C(C=C1)[N+](=O)[O-])N2CCC[C@H]2C(=O)O |
规范 SMILES |
COC1=CC(=C(C=C1)[N+](=O)[O-])N2CCCC2C(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


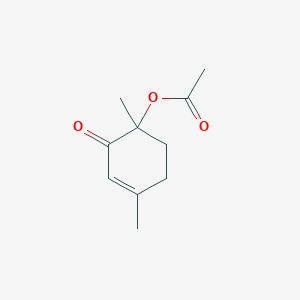
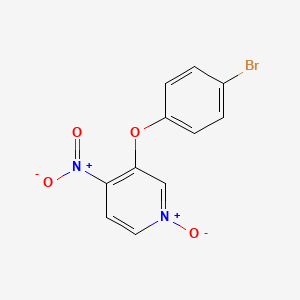
![[2-(Dipropylamino)-2-oxoethoxy]acetic acid](/img/structure/B14244062.png)
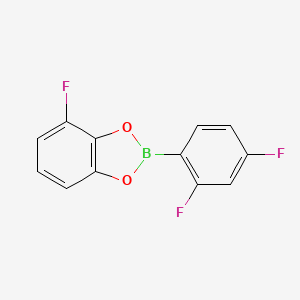
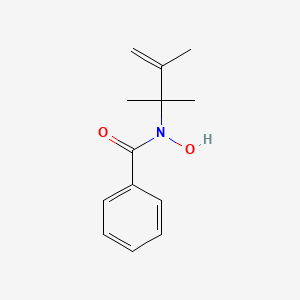
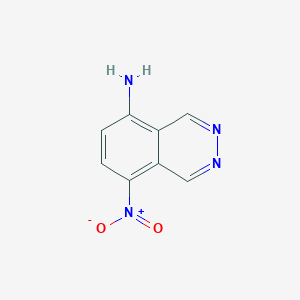
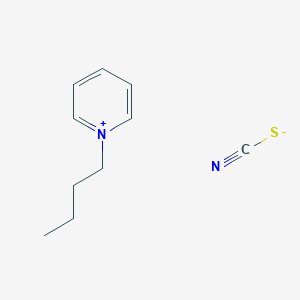
![4-{[(Tricyclohexylstannyl)oxy]carbonyl}phenol](/img/structure/B14244118.png)
![2-[2-(4-Bromophenyl)ethenyl]-1,4-dimethoxybenzene](/img/structure/B14244132.png)
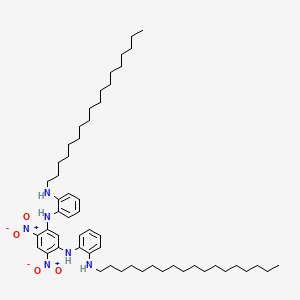
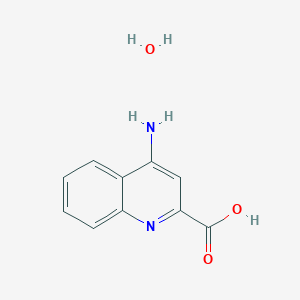
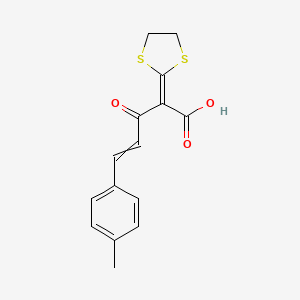
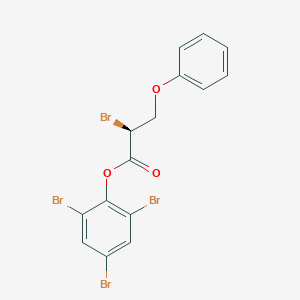
![Benzene, 1-methoxy-4-[(2-propenylthio)methyl]-](/img/structure/B14244157.png)
